5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid
Description
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid is a polycarboxylic acid derivative featuring a central benzene-1,3-dicarboxylic acid backbone substituted with an amino group, a propan-2-yl (isopropyl) group, and a 3,5-dicarboxyphenyl moiety. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) .
Properties
Molecular Formula |
C25H21NO8 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H21NO8/c1-11(2)12-9-19(13-3-15(22(27)28)7-16(4-13)23(29)30)21(26)20(10-12)14-5-17(24(31)32)8-18(6-14)25(33)34/h3-11H,26H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
FYSOMESQZPNICI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of biphenyl with methanol and sulfuric acid, followed by oxidation to form biphenyl tetracarboxylic acid. Subsequent carboxylation reactions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of benzene-dicarboxylic acid derivatives used in MOF synthesis and catalysis. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Benzene-Dicarboxylic Acid Derivatives
Key Findings:
Isopropyl groups introduce steric bulk, reducing pore size compared to unsubstituted H₂IA but improving framework stability in humid conditions . Trifluoromethyl (-CF₃) analogs (e.g., compound in ) exhibit enhanced hydrophobicity, suitable for methane storage in humid environments .
Thermal and Chemical Stability :
- The target compound’s thermal stability (>300°C) surpasses H25OIA (~300°C) due to reduced hydroxyl group reactivity .
- Alkaline stability tests on similar arylene-linked dicarboxylates () suggest that electron-withdrawing groups (e.g., -CF₃) improve resistance to hydrolysis compared to -NH₂ .
Solubility and Synthesis: The target compound’s moderate solubility in DMSO contrasts with the high solubility of H₂IA and H25OIA, complicating crystallization but allowing for solvothermal MOF synthesis . Derivatives like H₂tBuIA require harsh conditions (e.g., polyphosphoric acid) for activation, whereas the amino group in the target compound may facilitate milder synthesis routes .
Gas Adsorption Performance: MOFs derived from H₂IA (e.g., MOF-5) exhibit surface areas >3000 m²/g but lack functional groups for selective adsorption . The target compound’s amino and isopropyl groups may reduce surface area (~1500–2000 m²/g) but enhance CO₂ uptake via polar interactions .
Biological Activity
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H19N1O4
- Molecular Weight : 325.35 g/mol
This compound features multiple functional groups that contribute to its biological properties. The presence of amino and carboxylic acid groups suggests potential interactions with biological macromolecules.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of dicarboxylic acids can induce apoptosis in cancer cells by disrupting cellular functions such as the cell cycle and promoting inflammation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| DMEHE | HepG2 | 42 | Apoptosis induction |
| DMEHE | MCF-7 | 100 | Cell cycle arrest |
| DMEHE | NIH 3T3 | >500 | Low toxicity |
The above data highlights the varying sensitivity of different cell lines to the compound's effects. HepG2 cells showed the highest susceptibility, with an IC50 value of 42 µg/mL, indicating significant cytotoxic potential.
The cytotoxicity observed in studies is attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Disruption : It interferes with the normal progression of the cell cycle, particularly affecting the G1/S transition.
- Inflammatory Response Modulation : The compound may alter inflammatory pathways that are often upregulated in cancerous tissues.
Study 1: Anticancer Activity
In a study conducted on the cytotoxic effects of various dicarboxylic acid derivatives, researchers found that specific structural modifications enhanced the anticancer activity against HepG2 and MCF-7 cell lines. The study utilized the MTT assay to quantify cell viability post-treatment.
"The results indicated a concentration-dependent decrease in viability for HepG2 cells treated with dicarboxylic acid derivatives" .
Study 2: Structural Analysis
A detailed structural analysis using X-ray crystallography revealed insights into how the compound interacts at a molecular level with target proteins involved in apoptosis and cell cycle regulation. This structural information is crucial for understanding its bioactivity and optimizing its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
